Methylamino-peg4-acid hydrochloride salt
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Overview
Description
Methylamino-peg4-acid hydrochloride salt is a complex organic compound with a unique structure that includes multiple ethoxy groups and a methylamino group. This compound is often used in various chemical and biological research applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-peg4-acid hydrochloride salt typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as triethylene glycol derivatives. The process involves the following steps:
Preparation of Intermediate: Triethylene glycol is reacted with appropriate reagents to introduce the amino group.
Formation of the Final Compound: The intermediate is then reacted with propanoic acid derivatives under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylamino-peg4-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methylamino-peg4-acid hydrochloride salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methylamino-peg4-acid hydrochloride salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-[2-[2-[2-[2-(Aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid: Similar structure but with an amino group instead of a methylamino group.
3-[2-[2-[2-[2-(Methoxyethoxy)ethoxy]ethoxy]propanoic acid: Contains a methoxy group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in Methylamino-peg4-acid hydrochloride salt gives it unique properties, such as increased reactivity and potential for specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6.ClH/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15;/h13H,2-11H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOZBNFKRXAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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